Sulfoniazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfoniazide is a chemical compound with the molecular formula C₁₃H₁₁N₃O₄S. It belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties . Sulfonamides are characterized by the presence of a sulfonamide functional group attached to an aromatic ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sulfoniazide can be synthesized through the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases . The general reaction involves the nucleophilic attack of the amine on the sulfonyl chloride, resulting in the formation of the sulfonamide bond. The reaction conditions typically include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide.
Industrial Production Methods: In industrial settings, the synthesis of sulfonamides, including this compound, often involves the oxidative coupling of thiols and amines . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it more efficient and environmentally friendly. The process can be carried out in a single step, significantly reducing waste generation.
Analyse Chemischer Reaktionen
Types of Reactions: Sulfoniazide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acids.
Reduction: Reduction of this compound can lead to the formation of sulfinamides or sulfenamides.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfinamides or sulfenamides.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sulfoniazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: this compound derivatives are studied for their potential as enzyme inhibitors and their role in metabolic pathways.
Industry: this compound is used in the production of dyes, agrochemicals, and pharmaceuticals.
Wirkmechanismus
Sulfoniazide exerts its effects by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folate in bacteria . By competitively inhibiting this enzyme, this compound prevents the bacteria from synthesizing folate, an essential nutrient for their growth and multiplication. This bacteriostatic action inhibits the growth and multiplication of bacteria but does not kill them directly.
Vergleich Mit ähnlichen Verbindungen
Sulfoniazide is similar to other sulfonamide compounds such as sulfamethoxazole, sulfadiazine, and sulfasalazine . it is unique in its specific molecular structure and the presence of certain functional groups that confer distinct biological activities. For example:
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
This compound’s uniqueness lies in its specific applications and the particular pathways it targets, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
3691-81-4 |
---|---|
Molekularformel |
C13H11N3O4S |
Molekulargewicht |
305.31 g/mol |
IUPAC-Name |
3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C13H11N3O4S/c17-13(11-4-6-14-7-5-11)16-15-9-10-2-1-3-12(8-10)21(18,19)20/h1-9H,(H,16,17)(H,18,19,20)/b15-9+ |
InChI-Schlüssel |
PNWDBDXZYGISDO-OQLLNIDSSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)/C=N/NC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)C=NNC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.